molecular formula C9H19NO2 B1368821 Ethyl 2-(aminomethyl)-2-ethylbutanoate CAS No. 90726-82-2

Ethyl 2-(aminomethyl)-2-ethylbutanoate

Cat. No.: B1368821
CAS No.: 90726-82-2
M. Wt: 173.25 g/mol
InChI Key: RKLOVNYPVLBMAB-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)-2-ethylbutanoate is an organic compound with a complex structure that includes an ethyl ester and an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(aminomethyl)-2-ethylbutanoate typically involves the reaction of ethyl 2-ethylbutanoate with formaldehyde and ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the aminomethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of high-pressure reactors and advanced purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)-2-ethylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-(aminomethyl)-2-ethylbutanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(aminomethyl)-2-ethylbutanoate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The ester group may undergo hydrolysis, releasing the active aminomethyl component that can interact with biological pathways.

Comparison with Similar Compounds

Ethyl 2-(aminomethyl)-2-ethylbutanoate can be compared with similar compounds such as:

    Ethyl 2-(aminomethyl)-2-methylbutanoate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl 2-(aminomethyl)-2-propylbutanoate: Contains a propyl group, leading to different chemical and physical properties.

    Ethyl 2-(aminomethyl)-2-isobutylbutanoate: The isobutyl group introduces steric hindrance, affecting reactivity.

Properties

IUPAC Name

ethyl 2-(aminomethyl)-2-ethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-4-9(5-2,7-10)8(11)12-6-3/h4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLOVNYPVLBMAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CN)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564980
Record name Ethyl 2-(aminomethyl)-2-ethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90726-82-2
Record name Ethyl 2-(aminomethyl)-2-ethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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